molecular formula C18H16FN3O4S B3013572 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide CAS No. 896349-31-8

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide

Cat. No. B3013572
CAS RN: 896349-31-8
M. Wt: 389.4
InChI Key: OMIYVINWKUKNQK-UHFFFAOYSA-N
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Description

The compound "N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring an oxygen and two nitrogen atoms in a five-membered ring. This class of compounds has been extensively studied due to their potential pharmacological properties, including antimicrobial and enzyme inhibition activities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from a benzoic acid or phenylacetic acid precursor. The process includes esterification, conversion to hydrazide, and cyclization with carbon disulfide to form the 1,3,4-oxadiazole core. Subsequent reactions with N-substituted-2-bromoacetamides in the presence of a base such as sodium hydride (NaH) or lithium hydride (LiH) and a polar aprotic solvent like N,N-dimethylformamide (DMF) yield the final N-substituted 1,3,4-oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectral techniques such as electron ionization mass spectrometry (EI-MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance ((1)H-NMR). These techniques confirm the successful synthesis and substitution patterns on the 1,3,4-oxadiazole core .

Chemical Reactions Analysis

The 1,3,4-oxadiazole derivatives undergo various chemical reactions, including the key cyclization step to form the oxadiazole ring and subsequent electrophilic substitution at the thiol position. The reactivity of these compounds is influenced by the substituents on the oxadiazole ring and the nature of the N-substituted acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect their chemical reactivity, solubility, and overall stability. The antimicrobial and hemolytic activities of these compounds suggest that they have the potential to interact with biological membranes and enzymes, which is also a reflection of their chemical properties .

Biological Activity and Case Studies

The synthesized 1,3,4-oxadiazole derivatives have been screened for various biological activities. They exhibit antimicrobial activity against selected microbial species, with some compounds showing significant activity compared to reference standards. For instance, one derivative was found to be the most active against a panel of microbes . Other derivatives have been screened against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), showing relative activity against acetylcholinesterase . Additionally, some derivatives have demonstrated potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. Molecular docking studies have helped to identify active binding sites and correlate with bioactivity data . The cytotoxicity studies indicate that certain substitutions on the oxadiazole moiety can lead to less cytotoxic compounds .

Scientific Research Applications

Crystal Structure and Biological Studies

  • N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide is part of a family of compounds studied for their crystal structure and biological activities. This includes exploration of their potential in antibacterial and antioxidant applications. The intermolecular hydrogen bonds observed in these compounds contribute to their structural characteristics, which are key to their biological activity (Karanth et al., 2019).

Synthesis and Pharmacological Evaluation

  • These compounds have been synthesized and evaluated for pharmacological applications. They exhibit potential as antibacterial agents against both gram-negative and gram-positive bacteria. Additionally, they have shown moderate inhibitory effects on certain enzymes, indicating their possible use in therapeutic contexts (Siddiqui et al., 2014).

Computational and Pharmacological Evaluation for Various Applications

  • Computational and pharmacological evaluations of these compounds indicate their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This wide range of possible applications highlights the versatility of these compounds in therapeutic research (Faheem, 2018).

Antimicrobial and Anti-Proliferative Activities

  • Studies have found that derivatives of this compound exhibit significant antimicrobial and anti-proliferative activities. This suggests their potential use in treating infections and cancer (Al-Wahaibi et al., 2021).

Anticancer Evaluation

  • Specific derivatives of this chemical structure have been synthesized and screened for their anticancer activity, particularly against human cancer cells, highlighting their potential in cancer treatment (Polkam et al., 2021).

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-24-13-7-11(8-14(9-13)25-2)17-21-22-18(26-17)20-16(23)10-27-15-5-3-12(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIYVINWKUKNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide

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